Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate
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Overview
Description
Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate is a compound that features a tert-butyl ester group, a hydroxymethyl group, and an oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of an appropriate amine with a carbonyl compound to form the oxazepane ring, followed by esterification with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazepane ring can be reduced under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced oxazepane derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines and alcohols.
Biology: Investigated for its potential role in enzyme inhibition and as a scaffold for drug design.
Medicine: Explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The tert-butyl group can also influence the compound’s stability and reactivity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate: Unique due to its oxazepane ring and tert-butyl ester group.
Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.
Uniqueness
This compound is unique due to its combination of a tert-butyl ester group and an oxazepane ring, which imparts distinct chemical properties and reactivity patterns .
Properties
Molecular Formula |
C11H21NO4 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)-1,4-oxazepane-4-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-4-6-15-8-9(12)7-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
GOGVJHIBFXHAMV-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCOC[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCOCC1CO |
Origin of Product |
United States |
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